molecular formula C8H14N4O B13639014 2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide

Cat. No.: B13639014
M. Wt: 182.22 g/mol
InChI Key: LKPBVVHWFUPZSN-UHFFFAOYSA-N
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Description

2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanamide is a synthetic organic compound featuring a pyrazole ring substituted with a methyl group at the 3-position and a butanamide side chain. The compound’s structure combines a heterocyclic aromatic system (pyrazole) with a flexible butanamide moiety, enabling interactions with biological targets such as enzymes or receptors.

Properties

Molecular Formula

C8H14N4O

Molecular Weight

182.22 g/mol

IUPAC Name

2-amino-4-(3-methylpyrazol-1-yl)butanamide

InChI

InChI=1S/C8H14N4O/c1-6-2-4-12(11-6)5-3-7(9)8(10)13/h2,4,7H,3,5,9H2,1H3,(H2,10,13)

InChI Key

LKPBVVHWFUPZSN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C=C1)CCC(C(=O)N)N

Origin of Product

United States

Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(3-methyl-1h-pyrazol-1-yl)butanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted pyrazoles, amides, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structurally analogous pyrazole-containing butanamide derivatives. The primary compound for comparison, based on the provided evidence, is 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanamide (CAS 1342567-38-7) .

Structural and Physicochemical Differences

Property 2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanamide 2-Amino-4-(4-chloro-3-methyl-1H-pyrazol-1-yl)-2-methylbutanamide
Molecular Formula C₈H₁₃N₄O (inferred) C₉H₁₅ClN₄O
Substituents 3-methylpyrazole 4-chloro-3-methylpyrazole + 2-methylbutanamide
Molecular Weight ~181.22 g/mol (estimated) 242.70 g/mol
Key Functional Groups Pyrazole, primary amide Chlorinated pyrazole, branched methyl group in butanamide

Hypothesized Impact of Structural Variations

Chlorine Substitution: The addition of a chlorine atom at the pyrazole’s 4-position (CAS 1342567-38-7) increases molecular weight and lipophilicity.

Methyl Branching : The 2-methyl group in the butanamide chain (CAS 1342567-38-7) introduces steric hindrance, which could affect conformational flexibility and intermolecular interactions compared to the unbranched analog.

Biological Activity

2-Amino-4-(3-methyl-1H-pyrazol-1-yl)butanamide, a compound characterized by its unique pyrazole structure, has garnered attention for its potential biological activities. This article delves into its biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C8H12N4O. The presence of the pyrazole ring and amino group contributes to its reactivity and biological interactions.

The compound exhibits its biological effects primarily through enzyme inhibition. It has been investigated for its ability to inhibit various kinases and other proteins, leading to significant biological outcomes such as:

  • Anti-inflammatory effects : By inhibiting specific enzymes involved in inflammatory pathways, it can reduce inflammation in various conditions.
  • Anticancer properties : The compound has shown promise in inducing apoptosis in cancer cells through its interactions with cellular signaling pathways.

Biological Activities

Research indicates that this compound possesses several notable biological activities:

  • Antimicrobial Activity : Studies have demonstrated its effectiveness against various bacterial strains, indicating potential as an antibacterial agent .
  • Neuroprotective Effects : Compounds with similar structures have been linked to neuroprotection, suggesting that this compound may modulate pathways involving neurotransmitters.

Case Studies

Several studies highlight the biological activities of this compound:

  • Enzyme Inhibition Study :
    • A study focused on the inhibition of specific kinases revealed that this compound effectively reduced kinase activity, which is crucial for various cellular processes, including cell division and apoptosis.
  • Anticancer Research :
    • In vitro studies showed that this compound could induce apoptosis in cancer cell lines. The mechanism was linked to the modulation of signaling pathways that control cell survival and death .
  • Neuroprotective Effects :
    • A research project investigated the neuroprotective potential of pyrazole derivatives. The findings suggested that similar compounds could protect neuronal cells from oxidative stress, which is a contributing factor in neurodegenerative diseases.

Data Table: Biological Activities and Mechanisms

Activity TypeMechanism of ActionReference
Enzyme InhibitionInhibits kinase activity leading to reduced inflammation
AnticancerInduces apoptosis in cancer cells
AntimicrobialEffective against various bacterial strains
NeuroprotectiveModulates neurotransmitter pathways

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